molecular formula C16H14BrNO3S B11685741 methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11685741
M. Wt: 380.3 g/mol
InChI Key: QMHBUWWBXMHXIV-UHFFFAOYSA-N
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Description

Methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves the reaction of cyclopentanone, methyl cyanoacetate, and sulfur in methanol with morpholine as a catalyst. The reaction mixture is heated and stirred, followed by cooling and recrystallization from ethanol to obtain the desired product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiophene ring can participate in π-π interactions, while the carbonyl and amino groups can form hydrogen bonds with target molecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[(2-bromophenyl)carbonyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the presence of the bromine atom, which can be utilized for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of more complex molecules.

Properties

Molecular Formula

C16H14BrNO3S

Molecular Weight

380.3 g/mol

IUPAC Name

methyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C16H14BrNO3S/c1-21-16(20)13-10-6-4-8-12(10)22-15(13)18-14(19)9-5-2-3-7-11(9)17/h2-3,5,7H,4,6,8H2,1H3,(H,18,19)

InChI Key

QMHBUWWBXMHXIV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3Br

Origin of Product

United States

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